

Application Note and Protocol for the Recrystallization of Benzyloxycarbonyl-L-alanine

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Compound of Interest

Compound Name: *N*-(Benzoyloxycarbonyl)-*D,L*-alanine

Cat. No.: B372342

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzyloxycarbonyl-L-alanine (Cbz-L-alanine or Z-L-alanine) is a crucial N-protected amino acid derivative widely utilized in peptide synthesis. The purity of this reagent is paramount for the successful solid-phase and solution-phase synthesis of peptides. Recrystallization is a fundamental purification technique employed to remove impurities and obtain Cbz-L-alanine in a highly crystalline and pure form. This document provides a detailed protocol for the recrystallization of benzyloxycarbonyl-L-alanine.

Data Presentation

The following table summarizes the key quantitative data associated with the recrystallization of benzyloxycarbonyl-L-alanine.

Parameter	Value	Reference
Recrystallization Solvents	Ethyl acetate / Hexane	[1] [2]
Ethyl acetate	[3]	
Ethyl acetate / Diethyl ether / Petroleum ether	[4]	
Melting Point (M.P.)	85 °C	[1]
	84.0 to 87.0 °C	
Purity (by HPLC)	>99.0%	
Specific Rotation $[\alpha]_{23D}$	-14.3 (c=2 in AcOH)	[1]

Experimental Protocol

This protocol outlines the step-by-step methodology for the recrystallization of benzyloxycarbonyl-L-alanine from an ethyl acetate/hexane solvent system.[\[1\]](#)[\[2\]](#)

Materials:

- Crude benzyloxycarbonyl-L-alanine
- Ethyl acetate (reagent grade)
- Hexane (reagent grade)
- Activated carbon (optional, for colored impurities)
- Erlenmeyer flask
- Heating mantle or hot plate
- Magnetic stirrer and stir bar
- Buchner funnel and filter flask
- Filter paper

- Ice bath
- Spatula
- Glass rod
- Drying oven or vacuum desiccator

Procedure:

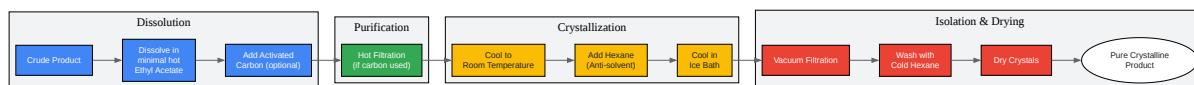
- Dissolution:
 - Place the crude benzyloxycarbonyl-L-alanine into an Erlenmeyer flask equipped with a magnetic stir bar.
 - Add a minimal amount of ethyl acetate to the flask to dissolve the solid.
 - Gently heat the mixture on a heating mantle or hot plate with stirring until the solid is completely dissolved. Avoid boiling the solvent.
 - If the solution is colored, add a small amount of activated carbon and stir for 5-10 minutes to adsorb the colored impurities.
- Hot Filtration (if activated carbon was used):
 - If activated carbon was used, perform a hot filtration to remove it. Preheat a funnel and a receiving flask to prevent premature crystallization.
 - Quickly filter the hot solution through a fluted filter paper into the clean, pre-warmed receiving flask.
- Crystallization:
 - Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.
 - Once the solution has reached room temperature, slowly add hexane as an anti-solvent with continuous stirring until the solution becomes cloudy, indicating the onset of

precipitation.[1][2]

- To maximize the yield of crystals, cool the flask in an ice bath for 30-60 minutes.
- Collection of Crystals:
 - Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
 - Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
- Drying:
 - Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
 - Dry the crystals in a drying oven at a temperature below the melting point (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

Visualization

The following diagram illustrates the experimental workflow for the recrystallization of benzylloxycarbonyl-L-alanine.



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